molecular formula C10H19ClF3N B1435496 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride CAS No. 1803601-51-5

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B1435496
CAS No.: 1803601-51-5
M. Wt: 245.71 g/mol
InChI Key: HBGQJOGPQKUKSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Intramolecular Frustrated Lewis Pairs

Research on intramolecular pyridine-based frustrated Lewis pairs involves the deprotonation of methylpyridines leading to the formation of organolithium or -potassium compounds. These compounds form intramolecular B-N bonds and four-membered rings, showing low reactivity towards hydrogen, THF, acetonitrile, and CO2 due to a short B-N distance. This study contributes to understanding the reactivity and potential applications of pyridine-based compounds in catalysis and hydrogen storage technologies (Körte et al., 2015).

Glycosylation and Glycosidic Linkages

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile that activates thioglycosides for conversion into glycosides. This process is crucial for synthesizing diverse glycosidic linkages, offering applications in carbohydrate chemistry and drug development (Crich and Smith, 2001).

Aminopyrroles Synthesis

A trifluoromethyl-containing building block is used for preparing aminopyrroles via 2H-azirine ring expansion. This method opens new avenues for synthesizing trifluoromethyl-substituted compounds with potential applications in pharmaceuticals and agrochemicals (Khlebnikov et al., 2018).

Coordination Polymers

Research on coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals highlights the synthesis and structural diversity of these materials. These polymers have potential applications in catalysis, gas storage, and separation technologies (Das et al., 2009).

Catalytic Reactions

Studies on superacid-catalyzed preparation of aryl-substituted piperidines reveal the formation of dicationic electrophiles and their reactions with arenes. This research is significant for developing new catalytic methods for synthesizing complex organic molecules (Klumpp et al., 2001).

Future Directions

Properties

IUPAC Name

2-(2-methylpropyl)-6-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N.ClH/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13;/h7-9,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGQJOGPQKUKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCC(N1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-51-5
Record name Piperidine, 2-(2-methylpropyl)-6-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 2
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 3
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 4
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 5
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride
Reactant of Route 6
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride

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